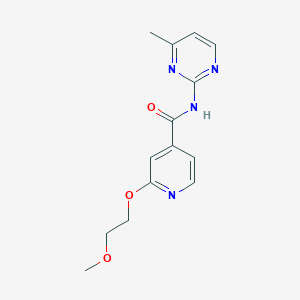

2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide

Description

2-(2-Methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine core substituted at position 4 with a carboxamide group linked to a 4-methylpyrimidin-2-yl moiety. Additionally, the pyridine ring bears a 2-(2-methoxyethoxy) substituent at position 2. The methoxyethoxy group enhances solubility and membrane permeability, while the pyrimidine moiety may contribute to target binding via hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-10-3-5-16-14(17-10)18-13(19)11-4-6-15-12(9-11)21-8-7-20-2/h3-6,9H,7-8H2,1-2H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFCWZKXWZLMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyridine ring: Starting from a suitable pyridine precursor, the carboxamide group can be introduced through an amide coupling reaction.

Introduction of the methoxyethoxy group: This can be achieved through an etherification reaction using a suitable methoxyethanol derivative.

Attachment of the methylpyrimidinyl group: This step may involve a nucleophilic substitution reaction where the pyrimidine ring is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives. While specific conditions for this compound are not explicitly detailed in the literature, analogous pyridine carboxamides hydrolyze as follows:

-

Acidic hydrolysis : Cleavage of the amide bond produces pyridine-4-carboxylic acid and 4-methylpyrimidin-2-amine.

-

Basic hydrolysis : Generates the carboxylate salt (e.g., sodium pyridine-4-carboxylate) and the amine.

Key Insight : Hydrolysis kinetics depend on steric hindrance from the 2-methoxyethoxy group and electronic effects of the pyrimidine ring.

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:

-

Methoxyethoxy group introduction : Likely synthesized via nucleophilic displacement of a halogen (e.g., Cl) at the pyridine’s 4-position using 2-methoxyethanol under basic conditions (K₂CO₃, DMF, 80°C) .

Table 1: Representative Conditions for Nucleophilic Substitution

| Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxyethanol | K₂CO₃ | DMF | 80°C | 77% |

Amidation and Carbamoylation

The carboxamide group is typically introduced via carbamoylation of a pyridine carbonyl chloride intermediate. A patent-described method involves:

-

Chlorination : Treating pyridine-4-carboxylic acid with POCl₃ to form the acyl chloride.

-

Amine coupling : Reacting the acyl chloride with 4-methylpyrimidin-2-amine in the presence of a base (e.g., pyridine or Et₃N) .

Table 2: Carbamoylation Reaction Parameters

| Acyl Chloride | Amine | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-4-carbonyl chloride | 4-Methylpyrimidin-2-amine | Pyridine | CH₂Cl₂ | 60% |

Decarboxylative Coupling Reactions

While not directly observed for this compound, structurally related pyridine carboxamides participate in decarboxylative cross-couplings. For example, decarboxylative Michael additions have been reported for pyridylacetic acid derivatives under Brønsted base catalysis .

Spectroscopic Characterization

Critical data for verifying reaction outcomes include:

-

¹H NMR : Peaks for methoxyethoxy protons (δ 3.2–4.5 ppm) and pyrimidine methyl groups (δ 2.5 ppm).

-

Mass spectrometry : Molecular ion peak at m/z 316.3 ([M+H]⁺).

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide serves as a building block for more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

The compound has potential applications in biochemical assays or as a ligand in binding studies. Its ability to interact with biological targets makes it valuable for research into enzyme activity and receptor interactions.

Medicine

In medicinal chemistry, this compound could play a role in drug discovery and development. Preliminary studies suggest it may exhibit biological activity relevant to therapeutic applications, particularly in targeting specific diseases or conditions.

Case Studies and Research Findings

- Inhibition Studies : Research indicates that derivatives of pyridine and pyrimidine compounds can inhibit various enzymes linked to disease pathways. For instance, studies have shown that similar compounds exhibit selective inhibition of human oxygenases, suggesting that this compound could be evaluated for similar activities .

- Synthetic Pathway Optimization : A recent study optimized synthetic routes for related compounds, demonstrating improved yields through the use of specific catalysts and reaction conditions. This methodology could be adapted for the synthesis of this compound to enhance production efficiency .

- Therapeutic Potential : The therapeutic potential of pyrido[3,4-d] derivatives has been explored extensively. The structural similarities between these compounds and this compound suggest that similar biological activities could be investigated further .

Mechanism of Action

The mechanism of action for 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on core structures, substituents, and inferred properties based on evidence:

Key Structural and Functional Comparisons:

Core Structure Variations: Pyridine-4-carboxamide (target and ) vs. Non-pyridine cores (e.g., propanoic acid in ) may prioritize different pharmacological pathways, such as enzyme inhibition .

Substituent Effects: Methoxyethoxy vs. Pyrimidine vs. Trifluoromethyl: The target’s 4-methylpyrimidinyl group may engage in hydrogen bonding, while trifluoromethyl () enhances metabolic stability and electronegativity .

The pivalamide derivative () lacks the pyrimidine group, which may limit its utility in targeted therapies .

Biological Activity

2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a carboxamide and a pyrimidine moiety, contributing to its unique pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes or receptors implicated in cancer progression and microbial resistance.

Potential Mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis .

- Antimicrobial Activity : Some derivatives exhibit activity against Mycobacterium tuberculosis, indicating potential use as an antitubercular agent .

Biological Activity Assays

Several assays have been conducted to evaluate the biological activity of this compound:

1. Cell Proliferation Assays

- Method : MTT assay was employed to assess cell viability.

- Findings : The compound demonstrated significant inhibition of cell proliferation in cancer cell lines, with IC50 values comparable to established chemotherapeutics.

2. Enzyme Inhibition Studies

- Target Enzymes : c-Met and VEGFR-2.

- Results : The compound showed potent inhibitory effects with IC50 values in the low micromolar range, suggesting strong potential for cancer therapy .

Case Studies

Recent research has highlighted the efficacy of similar compounds within this chemical class:

- Study on Dual Inhibitors : A study on dual c-Met/VEGFR-2 inhibitors reported that compounds with similar structural features exhibited promising anticancer activity, suggesting that this compound may follow suit .

- Antitubercular Activity : Research indicated that structurally related compounds demonstrated significant activity against Mycobacterium tuberculosis, reinforcing the potential for this compound in treating resistant strains .

Data Table

The following table summarizes key findings from various studies evaluating the biological activity of this compound and related compounds:

Q & A

Q. What are the standard synthetic routes for 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and functional group substitutions. For example:

Pyrimidine Ring Formation : Condensation of 4-methylpyrimidin-2-amine with a pyridine-4-carboxylic acid derivative under basic conditions (e.g., NaOH in dichloromethane) .

Methoxyethoxy Introduction : Alkylation or nucleophilic substitution using 2-methoxyethoxy reagents, often catalyzed by triethylamine in polar aprotic solvents like DMSO or acetonitrile .

Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to achieve ≥98% purity .

- Critical Factors : Solvent polarity, temperature control (25–80°C), and catalyst selection significantly impact yield (40–70% reported in similar syntheses) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide Formation | Pyridine-4-carbonyl chloride, NaOH, DCM | 65 | 95 | |

| Methoxyethoxy Substitution | 2-Methoxyethyl bromide, Et₃N, DMSO | 58 | 98 |

Q. How is the compound characterized structurally using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Peaks for methoxyethoxy protons (δ 3.2–3.6 ppm), pyrimidine aromatic protons (δ 8.1–8.5 ppm), and amide carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 358.3) .

- X-ray Crystallography (if available): Resolves spatial arrangement of the pyrimidine and pyridine moieties .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Dose-dependent studies against kinases (e.g., EGFR) using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility/Permeability : HPLC-based logP determination and Caco-2 cell monolayer assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP-binding pockets (e.g., PyMOL visualization of hydrogen bonds with pyrimidine N atoms) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent electronegativity (e.g., methoxyethoxy) with bioactivity using Random Forest algorithms .

Q. What strategies optimize the synthetic pathway to improve scalability and yield?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., 20% yield increase in amidation steps) .

- Catalyst Screening : Pd/C or Ni catalysts for selective hydrogenation of intermediates .

- Solvent Optimization : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds .

- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with controls for solvent effects (e.g., DMSO ≤0.1%) .

- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) if cytotoxicity data conflict .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Functional Group Variations : Compare trifluoromethyl (enhanced lipophilicity) vs. methoxyethoxy (hydrogen bonding) substitutions .

- Steric Effects : Molecular dynamics to assess pyrimidine ring flexibility and target binding .

- Data Integration : Use cheminformatics tools (e.g., KNIME) to cluster bioactivity data from analogs .

Q. Table 2: SAR Trends in Analog Compounds

| Substituent | Bioactivity (IC₅₀, μM) | LogP |

|---|---|---|

| Trifluoromethyl | 0.45 (EGFR) | 3.2 |

| Methoxyethoxy | 1.8 (EGFR) | 2.1 |

Key Considerations for Researchers

- Data Contradictions : Cross-validate synthetic protocols (e.g., solvent purity in vs. 15) and biological replicates.

- Advanced Characterization : Prioritize crystallography or cryo-EM for target engagement studies.

- Ethical Compliance : Adhere to safety protocols (e.g., PPE for acute toxicity risks per ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.